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Compound of Interest

Compound Name:

2-Chloro-N-(2-

ethylphenyl)pyridine-4-

carboxamide

CAS No.: 1019323-34-2

Cat. No.: B3341042

Get Quote

Technical Guide: 2-Chloro-N-(2-
ethylphenyl)isonicotinamide
Chemical Class: Halogenated Pyridine Carboxamide Primary Application: Agrochemical Active

Ingredient (SDHI Analog), Pharmaceutical Intermediate (Kinase Inhibition)

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
This molecule combines a halogenated pyridine ring with a sterically hindered aniline

derivative. The specific arrangement—an isonicotinamide core (pyridine-4-carboxamide)

versus the more common nicotinamide (pyridine-3-carboxamide)—significantly alters its

electronic distribution and binding topology compared to commercial standards like Boscalid.
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Property Value/Description

IUPAC Name
2-Chloro-N-(2-ethylphenyl)pyridine-4-

carboxamide

CAS Registry Analogous to 57841-44-8 (Nicotinamide isomer)

Molecular Formula C₁₄H₁₃ClN₂O

Molecular Weight 260.72 g/mol

SMILES CCc1ccccc1NC(=O)c2cc(Cl)nc2

Core Scaffold Isonicotinamide (Pyridine-4-carboxamide)

Key Substituents 2-Chloro (Pyridine C2), 2-Ethyl (Phenyl C2)

Physicochemical Properties (Predicted)
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Parameter Value Technical Implication

LogP (Octanol/Water) ~3.4

Highly lipophilic; suggests

good membrane permeability

but low aqueous solubility.

TPSA ~42 Å²

Polar surface area is

dominated by the amide and

pyridine nitrogen, favorable for

CNS penetration or

intracellular targeting.

H-Bond Donors 1 (Amide NH)

Critical for binding to the

Ser/Tyr residues in enzyme

active sites.

H-Bond Acceptors 2 (Pyridine N, Amide O)

The pyridine nitrogen acts as a

key acceptor in kinase hinge

regions.

Rotatable Bonds 3

The amide bond and ethyl

group allow conformational

flexibility, though the ortho-

ethyl group restricts rotation

(atropisomerism potential).

Synthetic Methodology
The synthesis of 2-Chloro-N-(2-ethylphenyl)isonicotinamide typically follows a nucleophilic acyl

substitution pathway. The presence of the 2-chloro substituent on the pyridine ring requires

careful temperature control to prevent nucleophilic attack at the pyridine C2 position (SNAr) by

the aniline amine, although the acyl chloride is significantly more reactive.

Synthesis Workflow (DOT Visualization)
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Critical Control Points

2-Chloroisonicotinic Acid Thionyl Chloride (SOCl2)
[Reflux, 2h]

2-Chloroisonicotinoyl Chloride
(Reactive Intermediate)

- SO2, - HCl

2-Chloro-N-(2-ethylphenyl)
isonicotinamide

2-Ethylaniline Base (TEA or DIPEA)
DCM, 0°C -> RT

Amide Coupling

Click to download full resolution via product page

Figure 1: Convergent synthesis pathway via acid chloride activation. Note the requirement for

anhydrous conditions during the intermediate phase.

Detailed Protocol
Step 1: Activation (Acid Chloride Formation)

Reagents: Suspend 2-chloroisonicotinic acid (1.0 eq) in anhydrous toluene or DCM. Add

Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic amount of DMF.

Conditions: Reflux at 80°C for 2–3 hours until gas evolution (SO₂, HCl) ceases.

Isolation: Concentrate in vacuo to remove excess SOCl₂. The resulting 2-chloroisonicotinoyl

chloride is moisture-sensitive and should be used immediately.

Step 2: Amidation (Coupling)

Setup: Dissolve 2-ethylaniline (1.0 eq) and Triethylamine (TEA) (1.2 eq) in anhydrous

Dichloromethane (DCM) under Nitrogen atmosphere.

Addition: Cool the solution to 0°C. Add the crude acid chloride (dissolved in DCM) dropwise

over 30 minutes. The exothermic nature of this reaction requires cooling to prevent side

reactions.

Workup: Allow to warm to room temperature and stir for 4 hours. Wash with 1N HCl (to

remove unreacted aniline), followed by saturated NaHCO₃ and brine.
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Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography

(Hexane:EtOAc gradient) to yield the target carboxamide.

Mechanistic Applications & Biological Activity[4][10]
[14][15]
This molecule acts as a "privileged scaffold" in two distinct biological contexts: Mitochondrial

Respiration Inhibition (Agrochem) and Kinase Modulation (Pharma).

Succinate Dehydrogenase Inhibition (SDHI)
Similar to Boscalid, this molecule targets Complex II (Succinate Dehydrogenase) in the

mitochondrial electron transport chain.

Mechanism: The amide oxygen and NH form hydrogen bonds with Tyrosine and Serine

residues in the ubiquinone-binding pocket (Q-site).

Role of 2-Ethyl Group: The ortho-ethyl substituent on the phenyl ring creates a "steric lock."

It forces the phenyl ring to twist out of plane relative to the amide, filling a specific

hydrophobic pocket in the fungal SDH enzyme. This steric bulk is crucial for selectivity

against plant/mammalian SDH.

Role of 2-Chloro Group: The chlorine atom on the pyridine ring serves as a lipophilic anchor

and can participate in halogen bonding.

Kinase Inhibition (VEGFR/GSK-3)
N-aryl isonicotinamides are established pharmacophores for Type II kinase inhibitors.

Binding Mode: The pyridine nitrogen (N1) often interacts with the hinge region of the kinase

(ATP binding site).

DFG-Out Conformation: The bulky 2-ethylphenyl moiety is designed to occupy the allosteric

hydrophobic pocket adjacent to the ATP site, often stabilizing the enzyme in its inactive

"DFG-out" conformation.

Mechanism of Action Diagram (DOT)
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Figure 2: Mechanism of Action for SDHI activity. The molecule competitively binds to the Q-site,

disrupting ATP production.

Structure-Activity Relationship (SAR) Insights
For researchers optimizing this scaffold, the following SAR trends are critical:

Pyridine Nitrogen Position: Shifting from Nicotinamide (3-position) to Isonicotinamide (4-

position) generally alters the vector of the hydrogen bond donor/acceptor, often changing the

selectivity profile from Broad-Spectrum (Boscalid-like) to specific subsets of pathogens or

kinases.

The 2-Chloro Handle: This position is electronically deficient. It allows for late-stage

diversification via Suzuki-Miyaura coupling. Replacing the Cl with an aryl group (biaryl

formation) typically increases potency significantly (creating Boscalid analogs).
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Ortho-Substitution (2-Ethyl): Replacing the ethyl group with a smaller group (Methyl) may

reduce hydrophobic binding energy. Replacing it with a larger group (Isopropyl/t-Butyl) may

introduce steric clash, abolishing activity. The ethyl group is often the "Goldilocks" zone for

orthogonal hydrophobic pockets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3341042?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

